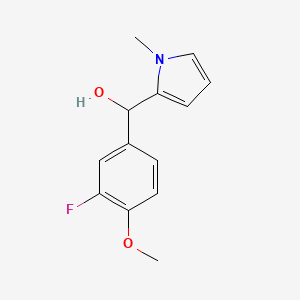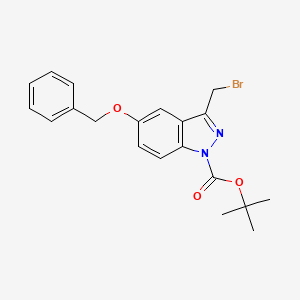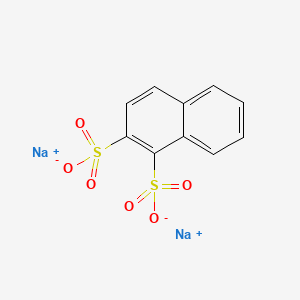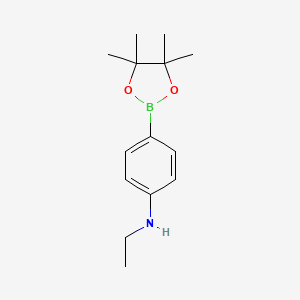
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the nonenyl side chain. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The nonenyl side chain can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
Aplicaciones Científicas De Investigación
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrrole, 3,4-dihydro-: A similar compound without the nonenyl side chain.
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a different ring structure.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo: A compound with a similar pyrrole ring but different substituents.
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is unique due to its nonenyl side chain, which imparts distinct chemical properties and potential applications. This side chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
118282-75-0 |
|---|---|
Fórmula molecular |
C13H23N |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
5-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2H,1,3-12H2 |
Clave InChI |
OPYFBFCFYJSEHL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCC1=NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
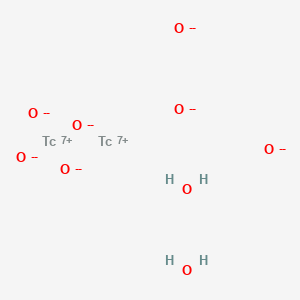
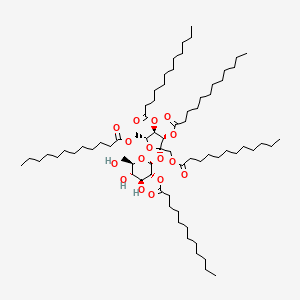
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
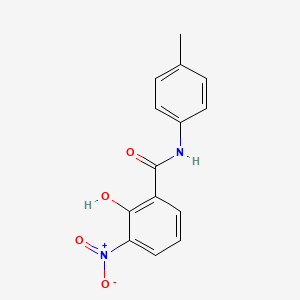


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)


